![molecular formula C22H26N2O5 B4407346 2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)
2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide
Overview
Description
2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The compound works by inhibiting the activity of tyrosine kinases, which are enzymes that play a role in cell signaling pathways. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the activity of certain cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to reduce inflammation in animal models of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
The compound has shown promising results in preclinical studies, but more research is needed to determine its safety and efficacy in humans. Additionally, the compound is difficult and expensive to synthesize, which may limit its use in laboratory experiments.
Future Directions
Future research on 2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide could include investigating its potential as a treatment for specific types of cancer, as well as exploring its anti-inflammatory properties in more detail. Additionally, researchers could investigate ways to improve the synthesis method to make the compound more accessible for laboratory experiments.
Scientific Research Applications
2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide has been studied for its potential therapeutic applications in cancer treatment, specifically as a tyrosine kinase inhibitor. It has also shown promise in the treatment of neurodegenerative diseases and inflammation.
properties
IUPAC Name |
2-methoxy-3-methyl-N-[2-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-15-5-4-6-18(21(15)27-3)22(26)23-19-8-7-17(13-16(19)2)29-14-20(25)24-9-11-28-12-10-24/h4-8,13H,9-12,14H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUSXRWYNGIGCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)OCC(=O)N3CCOCC3)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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